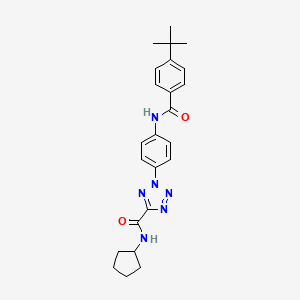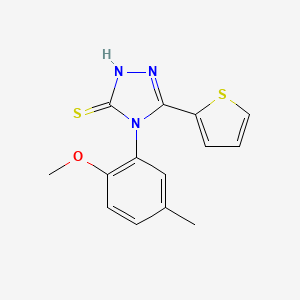![molecular formula C17H17F3N2O2 B2941597 4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 478259-57-3](/img/structure/B2941597.png)
4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 478259-57-3 . It has a molecular weight of 338.33 and its IUPAC name is 4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17F3N2O2/c1-2-4-15(23)12-8-14(21-10-12)16(24)22-9-11-5-3-6-13(7-11)17(18,19)20/h3,5-8,10,21H,2,4,9H2,1H3,(H,22,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results .
Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
The study of Benzene-1,3,5-tricarboxamide derivatives, closely related in structural complexity and functionalization potential to the compound , underscores their significance in supramolecular chemistry. These compounds have found applications in nanotechnology, polymer processing, and biomedical fields due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. The adaptable nature of these building blocks suggests potential for the target compound in similar supramolecular assemblies and applications (Cantekin, de Greef, & Palmans, 2012).
Environmental Biodegradation and Toxicology
Polyfluoroalkyl chemicals, which share some structural features with the trifluoromethyl group in the target compound, have been extensively studied for their environmental persistence, biodegradability, and toxicological profiles. Understanding the environmental fate, potential for bioaccumulation, and human exposure risks of these compounds can inform research on similar fluorochemicals, suggesting a need to study the environmental and toxicological impacts of "4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide" (Liu & Mejia Avendaño, 2013).
Biological Activity and Drug Synthesis
Enaminoketones and enaminonitriles, structurally related to the target compound through their heterocyclic and amide functionalities, are versatile intermediates in the synthesis of heterocycles and natural products. They are particularly valued for their role in synthesizing compounds with potential Central Nervous System (CNS) activity, suggesting areas of pharmacological research where "4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide" could be explored for therapeutic applications (Negri, Kascheres, & Kascheres, 2004).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .
Propiedades
IUPAC Name |
4-butanoyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-2-4-15(23)12-8-14(21-10-12)16(24)22-9-11-5-3-6-13(7-11)17(18,19)20/h3,5-8,10,21H,2,4,9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWBFFQZSOTZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

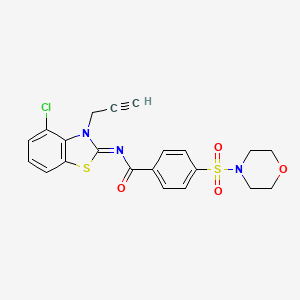

![5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2941520.png)

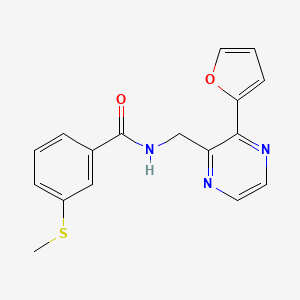
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2941526.png)
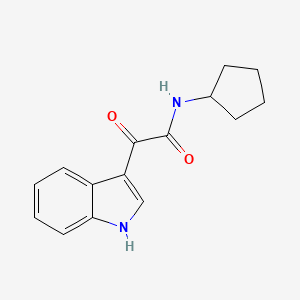



![2-Chloro-1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone](/img/structure/B2941531.png)
